molecular formula C9H8NO+ B240274 2-Hydroxyquinolizinium

2-Hydroxyquinolizinium

Cat. No.: B240274
M. Wt: 146.17 g/mol
InChI Key: DGCWHOHVNONFSD-UHFFFAOYSA-O
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Description

2-Hydroxyquinolizinium is a cationic heterocyclic compound characterized by a quinolizinium core with a hydroxyl substituent at the 2-position. It is synthesized via dehydrohalogenation of 1-oxo-1,2,3,4-tetrahydroquinolizinium bromide, yielding stable salts that exhibit unique electronic and chemical properties due to delocalized charges within the aromatic system . Upon treatment with mild bases like potassium carbonate, this compound salts undergo deprotonation to form 2-quinolizone, a neutral covalent structure resembling pyridones in reactivity .

The compound’s acidity and reactivity are influenced by the hydroxyl group’s position. For instance, this compound salts are less acidic than their 4-hydroxy analogs but more reactive than phenolic derivatives like 8-hydroxyquinoline .

Properties

Molecular Formula

C9H8NO+

Molecular Weight

146.17 g/mol

IUPAC Name

quinolizin-5-ium-2-ol

InChI

InChI=1S/C9H7NO/c11-9-4-6-10-5-2-1-3-8(10)7-9/h1-7H/p+1

InChI Key

DGCWHOHVNONFSD-UHFFFAOYSA-O

SMILES

C1=CC=[N+]2C=CC(=CC2=C1)O

Canonical SMILES

C1=CC=[N+]2C=CC(=CC2=C1)O

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers: 1-Hydroxy- and 4-Hydroxyquinolizinium

  • Acidity: 4-Hydroxyquinolizinium: The most acidic isomer, readily losing HBr to form 4-quinolizone even under mild conditions . 2-Hydroxyquinolizinium: Moderately acidic, requiring stronger bases (e.g., K₂CO₃) for deprotonation to 2-quinolizone .
  • Reactivity: this compound: Behaves as a weak phenol, participating in coupling reactions with diazonium salts. Its quinolizone form shows nucleophilic reactivity akin to 2-pyridone . 4-Quinolizone: Highly stable due to aromatic resonance stabilization, making it less reactive than 2-quinolizone .

Table 1: Comparative Properties of Hydroxyquinolizinium Isomers

Property 1-Hydroxyquinolizinium This compound 4-Hydroxyquinolizinium
Acidity (pKa) ~8.5 (phenolic) ~10.2 ~7.8
Deprotonation Product Zwitterionic structure 2-Quinolizone 4-Quinolizone
Key Reactivity Acetylation, bromination Diazonium coupling HBr elimination
Reference

Comparison with 8-Hydroxyquinoline

8-Hydroxyquinoline (oxine) is a widely used chelating agent with a hydroxyl group at the 8-position of a quinoline ring. Unlike this compound, oxine is neutral and forms stable complexes with metal ions (e.g., Al³⁺, Fe³⁺) . Key differences include:

  • Acidity: Oxine has a pKa of ~9.9, slightly lower than this compound, reflecting weaker acidity .
  • Applications: Oxine is utilized in analytical chemistry and supramolecular assembly, whereas this compound derivatives are explored for their zwitterionic behavior in organic synthesis .

Substituent Effects in Related Compounds

Substituents at the 2-position of dihydroimidazoquinolines significantly alter physical and chemical properties. For example:

  • 2-Hydroxymethyl- : Melting point = 103°C, similar to 2-hydroxy derivatives .
  • 2-Mercapto- : Higher nucleophilicity due to the thiol group, enabling metal coordination .

Table 2: Substituent Effects in 2-Substituted Dihydroimidazoquinolines

Substituent Melting Point (°C) Notable Reactivity Reference
2-Hydroxy- 103 Phenolic coupling
2-Mercapto- 99 Thiol-metal interactions
2-Methyl- 96 Steric hindrance effects

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